molecular formula C28H33FN6O2 B12396678 ATM Inhibitor-6

ATM Inhibitor-6

カタログ番号: B12396678
分子量: 504.6 g/mol
InChIキー: ODDGVJISFYQSBA-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

ATM阻害剤-6は、DNA損傷応答に関与するセリン/スレオニンキナーゼであるアタクシア・テランジェクタシア変異(ATM)タンパク質の強力かつ選択的な阻害剤です。ATMは、DNA二重鎖切断の修復、細胞周期制御、およびゲノム安定性の維持に重要な役割を果たします。 ATM阻害剤は、腫瘍細胞のDNA損傷剤に対する感受性を高めることにより、癌治療の有効性を高める可能性があるため、研究されています .

準備方法

ATM阻害剤-6の合成は、重要な中間体の形成とその後の特定の反応条件下でのカップリングを含む、複数の段階を伴います。詳細な合成経路や工業生産方法は、所有権があり公開されていませんが、一般的なアプローチには以下が含まれます。

化学反応解析

ATM阻害剤-6は、以下を含むさまざまな化学反応を起こします。

科学研究への応用

ATM阻害剤-6は、以下を含む幅広い科学研究への応用があります。

化学反応の分析

ATM Inhibitor-6 undergoes various chemical reactions, including:

科学的研究の応用

Pharmacological Properties of ATM Inhibitor-6

This compound has demonstrated potent inhibitory effects on ATM kinase activity. This inhibition leads to:

  • Suppression of DSB Repair : By delaying the repair of DSBs, this compound enhances the effectiveness of DNA-damaging agents like ionizing radiation and chemotherapy .
  • Enhanced Tumor Cell Death : Studies have shown that combining this compound with various chemotherapeutic agents significantly increases apoptosis rates in cancer cell lines .
  • Synergistic Effects : The inhibitor has been found to work synergistically with other drugs such as topoisomerase inhibitors and PARP inhibitors, enhancing their antitumor efficacy .

Combination Therapy with Topoisomerase Inhibitors

A study involving lung cancer cell lines (H1299 and A549) demonstrated that this compound (KU60019) combined with VP-16 (etoposide, a topoisomerase II inhibitor) resulted in significantly reduced cell survival and increased apoptosis. This combination therapy not only enhanced the cytotoxic effects but also minimized potential cardiotoxicity associated with high doses of VP-16 .

Radiosensitization

In preclinical models, the use of this compound alongside radiotherapy showed promising results. Tumor xenografts treated with both the inhibitor and radiation exhibited complete tumor regression due to improved DNA damage accumulation and impaired repair mechanisms . This approach is particularly relevant for tumors exhibiting inherent resistance to radiation.

Overcoming Chemoresistance

This compound has been shown to overcome resistance mechanisms in certain cancers. For example, in models of lymphoma treated with histone deacetylase inhibitors like romidepsin, the addition of this compound led to decreased levels of p21 protein, which is associated with enhanced sensitivity to treatment . This finding underscores the potential for ATM inhibitors to improve outcomes in patients who exhibit resistance to conventional therapies.

Data Table: Summary of Key Findings on this compound

Study Cancer Type Combination Treatment Outcome
Various TumorsRadiotherapy + M3541/M4076Complete regression in xenografts
Lung CancerKU60019 + VP-16Increased apoptosis; reduced survival
LymphomaKU60019 + RomidepsinEnhanced cytotoxicity; decreased p21 levels

作用機序

ATM阻害剤-6は、ATMキナーゼの触媒活性を阻害することにより、その効果を発揮します。この阻害は、DNA損傷応答に関与するATM基質のリン酸化を阻害し、DNA修復の障害、細胞周期停止、およびアポトーシスにつながります。 この化合物は、DNA二重鎖切断の修復を阻害することにより、DNA損傷剤の細胞毒性効果を高め、癌細胞のゲノム不安定性を高めます .

類似化合物との比較

ATM阻害剤-6は、AZD0156やM3541などの他のATM阻害剤と比較されます。これらの化合物はすべてATMキナーゼ活性を阻害しますが、ATM阻害剤-6は、その選択性と効力においてユニークです。類似の化合物には以下が含まれます。

ATM阻害剤-6は、ATMキナーゼに対するユニークな化学構造と特異的な結合親和性により、癌研究と治療において貴重なツールとなっています。

生物活性

ATM Inhibitor-6 is part of a growing class of selective inhibitors targeting the Ataxia Telangiectasia Mutated (ATM) kinase, which plays a crucial role in the DNA damage response (DDR). This article delves into the biological activity of this compound, highlighting its mechanisms, efficacy in cancer treatment, and potential combination therapies.

Overview of ATM Kinase

ATM is a serine/threonine kinase that responds to DNA double-strand breaks (DSBs), activating repair pathways and cell-cycle checkpoints to maintain genomic integrity. Inhibition of ATM can sensitize cancer cells to DNA-damaging agents, making it a promising target for cancer therapy. Recent studies have shown that selective ATM inhibitors can enhance the effects of radiotherapy and other chemotherapeutic agents by impairing DSB repair mechanisms.

This compound functions by:

  • Blocking ATM Activity : It inhibits the catalytic activity of ATM, leading to reduced phosphorylation of downstream targets such as p53, which is critical for cell-cycle checkpoint activation and DSB repair.
  • Enhancing DNA Damage : By inhibiting ATM, the compound prevents effective repair of DSBs, resulting in increased cell death in cancer cells exposed to ionizing radiation or chemotherapeutics.

Efficacy in Cancer Models

Recent studies have demonstrated the effectiveness of this compound in various cancer models:

  • In Vitro Studies : Research indicates that this compound significantly reduces clonogenic survival in cancer cell lines when combined with ionizing radiation. For example, in experiments with triple-negative breast cancer cells, the inhibitor enhanced the cytotoxic effects of radiotherapy, leading to increased apoptosis and structural chromosomal defects .
  • In Vivo Studies : Animal models treated with this compound alongside radiotherapy showed complete tumor regression in human tumor xenografts. The efficacy was correlated with the inhibition of ATM activity and modulation of downstream signaling pathways .

Comparative Biological Activity

The following table summarizes the biological activities and effects observed with this compound compared to other known ATM inhibitors:

Compound Mechanism Efficacy (In Vitro) Efficacy (In Vivo) Notable Combinations
This compound Selective ATM inhibitionHighComplete regressionRadiotherapy, PARP inhibitors
M3541 Selective inhibitionModerateSignificant enhancementTopoisomerase I inhibitors
KU-55933 Non-selective ATM inhibitionModerateVariableRapamycin

Case Studies

  • Triple-Negative Breast Cancer : A combination study involving this compound and an ATR inhibitor showed substantial improvements in cell death rates compared to monotherapies. The study highlighted the potential for this combination approach to overcome resistance mechanisms present in aggressive tumors .
  • Glioblastoma Treatment : Research indicated that inhibiting ATM in glioblastoma cells not only enhanced sensitivity to radiation but also reversed radioresistance conferred by interleukin-6 signaling. This suggests a dual role for ATM inhibitors in both enhancing treatment efficacy and mitigating adverse signaling pathways .

特性

分子式

C28H33FN6O2

分子量

504.6 g/mol

IUPAC名

10-fluoro-2,5,5-trimethyl-9-[6-(3-piperidin-1-ylpropoxy)pyridin-3-yl]-2,4,7,13-tetrazatetracyclo[6.6.2.04,15.012,16]hexadeca-1(15),8(16),9,11,13-pentaen-3-one

InChI

InChI=1S/C28H33FN6O2/c1-28(2)17-32-25-23(18-8-9-22(31-15-18)37-13-7-12-34-10-5-4-6-11-34)19(29)14-20-24(25)26-21(16-30-20)33(3)27(36)35(26)28/h8-9,14-16,32H,4-7,10-13,17H2,1-3H3

InChIキー

ODDGVJISFYQSBA-UHFFFAOYSA-N

正規SMILES

CC1(CNC2=C3C(=CC(=C2C4=CN=C(C=C4)OCCCN5CCCCC5)F)N=CC6=C3N1C(=O)N6C)C

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。